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Sparteine-sulfate

Cat. No.: B8070883
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-NMWPEEMBSA-N
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Description

Contextualization as a Quinolizidine (B1214090) Alkaloid in Scientific Inquiry

Sparteine (B1682161) is classified as a quinolizidine alkaloid, a group of nitrogenous heterocyclic compounds derived from the amino acid L-lysine. nih.govacs.org These alkaloids are predominantly found in leguminous plants, such as those from the Lupinus (lupin), Cytisus, and Spartium genera. nih.govdrugbank.comrsc.org The core structure of quinolizidine alkaloids is a 1-azabicyclo[4.4.0]decane moiety. acs.org

In the context of scientific inquiry, sparteine is one of the principal and most studied quinolizidine alkaloids, alongside others like lupanine (B156748) and matrine. nih.govacs.org Research into this class of compounds explores their biosynthesis in plants, their chemical diversity, and their wide range of biological activities. acs.orgrsc.org Sparteine itself is a tetracyclic quinolizidine alkaloid and is considered a precursor for many other more complex quinolizidine alkaloids found in lupins. rsc.orgresearchgate.net Its unique cage-like conformation, which spatially orients the lone pairs of its two nitrogen atoms inward, allows for effective coordination with metals, a property extensively exploited in chemical synthesis. acs.org

Table 1: Physicochemical Properties of Sparteine-Sulfate

Property Value
Molecular Formula C₁₅H₂₈N₂O₄S
Molar Mass 332.46 g/mol
Melting Point 133-140°C
IUPAC Name (1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.0²,⁷.0¹⁰,¹⁵]heptadecane;sulfuric acid
CAS Number 299-39-8

Data sourced from multiple references. nih.govsigmaaldrich.com

Historical Trajectory of Scientific Investigations on this compound

The scientific journey of sparteine began with its first isolation from Lupinus barbiger in 1932. acs.org Early research focused on its pharmacological properties, identifying it as a class 1a antiarrhythmic agent due to its function as a sodium channel blocker. drugbank.compatsnap.comncats.io It was also investigated for its oxytocic effects, meaning its ability to stimulate uterine contractions. nih.gov

By the mid-20th century, synthetic chemists began to develop methods to produce sparteine in the laboratory. The first total synthesis of (±)-sparteine was reported in 1950 by Leonard and co-workers. acs.org Over the years, more than 20 different total syntheses have been developed, driven by the compound's value and periodic supply chain issues from natural sources. acs.org

A significant shift in the focus of sparteine research occurred in the 1990s with the development of its use as a chiral ligand in asymmetric synthesis, particularly for enantioselective lithiation reactions. acs.org This application became a cornerstone of modern organic synthesis. researchgate.net More recent academic investigations have delved into its potential as an anticonvulsant, its mechanism of action on various receptors, and the elucidation of its biosynthetic pathway in plants through metabolic engineering and genetic studies. rsc.orgresearchgate.netnih.gov Research continues to explore sustainable methods for its extraction and preparation from plant sources like Lupinus montanus. acs.org

Table 2: Summary of Key Research Findings on this compound

Research Area Key Findings
Pharmacology Identified as a Class 1a antiarrhythmic agent and sodium channel blocker. drugbank.compatsnap.comncats.io Investigated for oxytocic and anticonvulsant properties. nih.govnih.gov
Asymmetric Synthesis Widely used as a chiral ligand for enantioselective lithiation and other metal-catalyzed reactions. acs.orgacs.org
Biosynthesis Identified as a key precursor to other quinolizidine alkaloids in Lupinus species. researchgate.netmdpi.com The enzymes involved in its oxidation pathway are being identified. researchgate.net
Chemical Synthesis Over 20 total syntheses have been reported since the first in 1950. acs.org
Extraction Sustainable processes have been developed for its extraction from the stems and leaves of Lupinus montanus. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N2 B8070883 Sparteine-sulfate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13+,14-,15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRCCWJSBJZJBV-NMWPEEMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90-39-1
Record name Sparteine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Structural Characterization and Stereochemical Research

Elucidation of Molecular Conformations and Isomerism

The sparteine (B1682161) skeleton consists of four rings (labeled A, B, C, and D). The A/B rings form a trans-quinolizidine system that is relatively rigid and typically exists in a chair-chair conformation. The C/D rings, however, are more flexible and can undergo conformational changes, primarily involving inversion at the N-16 nitrogen atom cabidigitallibrary.orgcas.cz.

Chair Conformation Investigations

While the boat conformation of ring C is prevalent in the most stable conformer of sparteine, an all-chair conformer (chair-chair-chair-chair for rings A-B-C-D) is also possible and participates in certain interactions, such as complex formation mdpi.com. This all-chair conformation is considered less stable than the predominant conformer with the boat ring C mdpi.com. Studies on sparteine N1-oxide hydrochloride, for example, have indicated an all-chair conformation based on NMR spectral analysis, showing characteristic γ-gauche effects at specific carbon atoms (C12, C14, and C17) that accompany a conformational change from boat-chair to all-chair mdpi.com.

Chirality and Enantiomeric Forms in Academic Studies

Sparteine is a chiral molecule, and naturally occurring sparteine is typically the levorotatory enantiomer, (-)-sparteine (B7772259) wikipedia.orgresearchgate.netyork.ac.uk. The presence of multiple stereocenters in the tetracyclic structure gives rise to different stereoisomers, including α-isosparteine and β-isosparteine tandfonline.comresearchgate.net. The stereochemistry of sparteine is crucial in its applications, particularly as a chiral ligand in asymmetric synthesis wikipedia.orgyork.ac.ukacs.orgresearchgate.netresearchgate.net. Academic studies have explored the synthesis and properties of different enantiomeric and diastereomeric forms of sparteine and its derivatives cas.czyork.ac.ukfishersci.com. The availability of only the (-)-enantiomer of natural sparteine has driven research into the synthesis of the (+)-enantiomer or effective surrogates for use in asymmetric transformations york.ac.uk.

Spectroscopic and Computational Approaches to Structural Analysis

Various spectroscopic and computational methods are employed to determine and analyze the structure and conformation of sparteine-sulfate and related compounds.

Mass Spectrometry Applications

Mass spectrometry (MS) is a valuable tool for the characterization of this compound, providing information about its molecular weight and fragmentation patterns. Studies involving sparteine and its complexes, including those with metal sulfates, have utilized mass spectrometry for characterization and confirmation of stoichiometry tandfonline.com. Techniques such as LC-MS and GC-MS have been applied in the analysis of sparteine and related alkaloids researchgate.netnih.govnih.gov. For instance, LC-MS has been used to analyze sparteine in biological samples researchgate.net. Mass spectral data for sparteine, including precursor ions and fragmentation patterns, are available in databases nih.govnih.gov.

Infrared Spectroscopy Studies

Infrared (IR) spectroscopy is used to investigate the vibrational modes of this compound, providing insights into its functional groups and molecular structure. IR spectra have been analyzed to determine the structure and the effects of substituents and protonation in sparteine derivatives and their salts cas.cz. Studies on metal complexes of sparteine have also utilized IR spectroscopy to understand the coordination environment and conformation of the sparteine ligand tandfonline.comresearchgate.net. For example, IR spectra of iron(II) complexes with (-)-sparteine suggested an all-chair conformation for sparteine in these complexes researchgate.net. Vibrational frequency calculations are sometimes used in conjunction with IR spectroscopy to aid in the assignment of bands and understanding of molecular dynamics uva.esstfc.ac.uk.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound442965
Sparteine644020
Sparteine sulfate (B86663) anhydrous23616742 nih.gov
(-)-Sparteine Sulfate pentahydrate20055553 cenmed.com

Data Tables

While detailed quantitative data tables directly on this compound's conformational equilibrium percentages or specific spectroscopic peak assignments across various studies were not consistently available in a format suitable for direct extraction and tabular presentation from the search results, the text provides qualitative and some quantitative findings. For example, the relative energies of sparteine conformers have been calculated uva.es, and specific NMR chemical shifts changes upon protonation or complexation have been reported for sparteine derivatives mdpi.com.

Here is a conceptual representation of how conformational energy data might be presented if consistently available:

Conformer TypeRelative Energy (kJ/mol)Method (Example)
trans-lp (chair-chair-boat-chair)0.0DFT (B3LYP-D3) uva.es
cis-lp (chair-chair-chair-chair)8.9 - 15.3DFT (B3LYP-D3, MP2) uva.es
Spectroscopy TypeAnalyte (Example)Key Peaks/Shifts (Example)Interpretation (Example)
¹³C NMRSparteine N1-oxide HClC12 (Δδ 10.0 ppm)Conformational change to all-chair mdpi.com
IR SpectroscopyFe(II)-(-)-sparteine complexBands below 600 cm⁻¹Iron-ligand stretching modes, all-chair conformation researchgate.net

Note: These tables are conceptual examples. Populating them with specific, comparable data for this compound would necessitate a detailed review of primary research literature.

Ultraviolet-Visible Spectroscopy Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within molecules. Studies on sparteine and its complexes, such as those with copper(II) sulfate, have utilized UV-Vis spectroscopy to characterize their electronic properties.

In methanol (B129727) solution, sparteine and α-isosparteine exhibit intense transitions in the UV region, typically with absorption maxima around 200 nm. tandfonline.com When sparteine and α-isosparteine form complexes with CuSO4, their UV-Vis spectra show additional features. These include ligand-to-metal charge transfer transitions. For sparteine complexes with CuSO4, these transitions are observed at approximately 273 nm (with an extinction coefficient, ε, of 3038) and 313 nm (ε = 3618). tandfonline.com For α-isosparteine complexes with CuSO4, similar transitions are found at around 270 nm (ε = 1961) and 308 nm (ε = 2864). tandfonline.com Furthermore, characteristic d-d transitions, indicative of the copper(II) center, are observed in the visible region of the spectrum, appearing at 774 nm (ε = 259) for the sparteine complex and 663 nm (ε = 138) for the α-isosparteine complex. tandfonline.com

UV-Vis Absorption Data for Sparteine and α-Isosparteine Complexes with CuSO4 tandfonline.com

CompoundSolventAbsorption Maxima (nm)Extinction Coefficient (ε)Transition Type
Sparteine (free ligand)Methanol~200IntenseUV transition
α-Isosparteine (free ligand)Methanol~200IntenseUV transition
Sparteine-CuSO4 complexMethanol2733038Ligand-to-metal CT
3133618Ligand-to-metal CT
774259d-d transition (Cu(II))
α-Isosparteine-CuSO4 complexMethanol2701961Ligand-to-metal CT
3082864Ligand-to-metal CT
663138d-d transition (Cu(II))

Quantum-Chemical Calculations for Geometry and Electronic Structure

Quantum-chemical calculations, particularly using Density Functional Theory (DFT), are employed to gain insights into the geometry and electronic structure of molecules like sparteine and its derivatives, including this compound. tandfonline.comdntb.gov.uadntb.gov.uaresearchgate.netmdpi.comkchem.org These computational methods allow for the determination of optimized molecular geometries, bond lengths, bond angles, and the distribution of electron density. researchgate.netmdpi.comchemrxiv.org

Studies utilizing quantum-chemical calculations have provided information on the geometry of sparteine and α-isosparteine complexes with CuSO4, complementing experimental spectroscopic data. tandfonline.comtandfonline.com DFT calculations can be used to establish optimized geometries and ground state electronic structures of compounds. researchgate.net Such calculations are valuable for understanding the relationship between a molecule's structure and its properties, including its electronic behavior and reactivity. researchgate.netchemrxiv.org While specific detailed results of quantum-chemical calculations solely focused on the this compound salt itself were not extensively detailed in the reviewed literature, these methods are fundamental in characterizing the structural and electronic attributes of sparteine and its various forms.

Natural Occurrence and Biosynthesis Research

Exploration of Botanical Sources and Isolation Methodologies

Sparteine (B1682161) is primarily found in plants belonging to the Fabaceae family.

Extraction from Lupinus Species

Species within the Lupinus genus are known sources of sparteine. Sparteine is the predominant alkaloid in Lupinus mutabilis. wikipedia.orgwikidoc.orgsmolecule.com Lupinus luteus and Lupinus angustifolius have been used in tracer experiments to study sparteine biosynthesis. rsc.orgcdnsciencepub.com

Extraction from Cytisus scoparius

Cytisus scoparius, commonly known as Scotch broom, is another significant botanical source from which sparteine can be extracted. wikipedia.orgwikidoc.orgsmolecule.comtaylorandfrancis.com

Isolation methodologies typically involve the extraction of alkaloids from plant material. While specific detailed protocols for sparteine-sulfate isolation were not extensively detailed in the search results, the extraction of sparteine from plant sources like Lupinus and Cytisus scoparius is a common initial step. smolecule.com The conversion to the sulfate (B86663) salt often enhances water solubility, which can be advantageous for various applications. ontosight.ai

Elucidation of Biosynthetic Pathways

The biosynthesis of sparteine, a tetracyclic bis-quinolizidine alkaloid, is a complex process that has been investigated through various studies, including the use of isotopically labeled precursors. rsc.orgwikipedia.orgsmolecule.com The carbon skeleton and nitrogen atoms of sparteine are derived exclusively from L-lysine. rsc.org

Precursor Incorporation Studies (e.g., L-lysine, cadaverine (B124047), Δ1-piperideine)

Research using radioactive and stable isotopes has provided significant insights into the precursors involved in sparteine biosynthesis. L-lysine is established as the primary precursor. rsc.orgwikipedia.orgwikidoc.org The first committed step in the pathway is the decarboxylation of L-lysine to form cadaverine, a reaction catalyzed by lysine (B10760008) decarboxylase (LDC). rsc.orgwikipedia.orgwikidoc.org

Tracer studies have demonstrated that three units of cadaverine are incorporated into the quinolizidine (B1214090) skeleton of sparteine. wikipedia.orgwikidoc.org Specifically, studies using 13C-15N-doubly labeled cadaverine have shown that two of the C-N bonds from two of the cadaverine units remain intact during incorporation. wikipedia.orgwikidoc.org

Δ1-piperideine is considered a key intermediate derived from cadaverine. cdnsciencepub.com Evidence suggests that 5-aminopentanal, or its cyclic Schiff base Δ1-piperideine, serves as the C5N unit intermediate in the biosynthesis of lupine alkaloids like sparteine. cdnsciencepub.com Label from [2-14C]- and [6-14C]-Δ1-piperideine is incorporated into lupanine (B156748), an alkaloid structurally related to sparteine. cdnsciencepub.com

Data from precursor incorporation studies:

PrecursorPlant Species UsedIsotopic Label UsedKey Findings on IncorporationSource
L-lysineLupinus luteus, Lupinus angustifolius14C, 13C, 2HCarbon skeleton and nitrogen atoms derived exclusively from L-lysine; three C5 units incorporated. rsc.orgwikipedia.orgwikidoc.org rsc.orgwikipedia.orgwikidoc.org
CadaverineLupinus luteus, Lupinus angustifolius, Lupinus polyphyllus14C, 13C, 15N, 2HThree units incorporated into the quinolizidine skeleton; two C-N bonds from two units remain intact. Incorporated into sparteine, 17-oxosparteine, and lupanine in cell cultures. wikipedia.orgwikidoc.orgcdnsciencepub.comthieme-connect.com wikipedia.orgwikidoc.orgcdnsciencepub.comthieme-connect.com
Δ1-piperideineLupinus angustifolius14C, 2HIncorporated into lupanine; suggests it serves as a C5N intermediate. cdnsciencepub.com cdnsciencepub.com

Isotopic Tracer Methodologies in Biosynthetic Research

Isotopic tracer studies, employing both radioactive isotopes like 14C and stable isotopes such as 2H, 13C, and 15N, have been fundamental in unraveling the sparteine biosynthetic pathway. rsc.orgwikipedia.orgwikidoc.orgcdnsciencepub.com These methods allow researchers to track the fate of labeled atoms from precursors as they are incorporated into the final alkaloid structure.

Early radioactive tracer studies in the 1960s using Lupinus luteus and Lupinus angustifolius provided initial evidence for L-lysine as the precursor. rsc.org These findings were later confirmed and refined in the 1980s using stably labeled precursors and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

Detailed research findings from isotopic tracer studies include:

Observation that label from [2-14C]lysine and [1-14C]cadaverine leads to C15N2 alkaloids containing approximately one-sixth of their total specific activity at each labeled carbon atom. cdnsciencepub.com

Finding that [2-14C]- and [6-14C]-Δ1-piperideine result in alkaloids containing approximately one-third of their activity at specific carbon positions. cdnsciencepub.com

Studies with deuterium-labeled cadaverine have shed light on the retention of deuterium (B1214612) at specific carbon positions in sparteine, such as C-2, C-10, and C-17, providing clues about the stereochemistry of biosynthetic steps. cdnsciencepub.com

13C NMR spectroscopy has been used to determine the mode of incorporation of cadaverine, doubly labeled with 15N and 13C, into sparteine, confirming its derivation from three cadaverine-derived C5 units. researchgate.net

Stereochemical Aspects of Biosynthetic Transformations

The biosynthesis of sparteine involves specific stereochemical transformations. Studies using monodeuterated cadaverine precursors labeled at the α-carbon have helped reveal the stereochemistry of hydrogen loss during deamination steps in the quinolizidine alkaloid biosynthesis. rsc.org

Key stereochemical findings from research:

Deuterium from (R)-(1-2H)cadaverine is incorporated into sparteine-like quinolizidine alkaloids at positions C6, C11, and C17. rsc.org

Deuterium from (S)-(1-2H)cadaverine is incorporated at position C10. rsc.org

These findings imply that the pro-S hydrogen is specifically lost from the α-carbon atoms that become C6, C11, and C17 in the alkaloid structure. rsc.org

Based on the configuration of the label at positions C10 and C17 in (-)-sparteine (B7772259), it is inferred that hydride donation occurs at the Re face of specific iminium carbons during the reduction of a di-iminium cation intermediate. rsc.org

These stereochemical insights contribute to the understanding of the enzymatic mechanisms involved in the cyclization and modification of the cadaverine-derived units to form the complex tetracyclic structure of sparteine.

Enzymology of Sparteine Biosynthesis and Metabolism

The enzymatic steps following the formation of the basic quinolizidine skeleton lead to the diverse array of quinolizidine alkaloids (QAs) found in plants. In some lupin species, sparteine serves as a precursor for other QAs, such as lupanine. nih.govresearchgate.netbiorxiv.org

Identification and Characterization of Key Biosynthetic Enzymes (e.g., CYP71D189, SDR1)

Recent research has identified key enzymes involved in the metabolism of sparteine in species like narrow-leafed lupin (Lupinus angustifolius). Two enzymes, a cytochrome P450 monooxygenase belonging to family 71 (designated as CYP71D189) and a short-chain dehydrogenase/reductase (SDR1), have been shown to sequentially oxidize (-)-sparteine to (+)-lupanine. nih.govresearchgate.netbiorxiv.orgresearchgate.net CYP71D189 is proposed to act as a sparteine 2-hydroxylase, catalyzing the initial oxidation step. researchgate.net

Enzymatic Oxidation Mechanisms

The proposed enzymatic oxidation of (-)-sparteine to (+)-lupanine involves a two-step process. researchgate.netbiorxiv.orgresearchgate.net The first step is catalyzed by CYP71D189, which is thought to convert (-)-sparteine to 2-hydroxysparteine (B594880). biorxiv.orgresearchgate.net Subsequently, SDR1 acts on 2-hydroxysparteine to produce (+)-lupanine. biorxiv.orgresearchgate.net Co-expression of CYP71D189 and SDR1 in Nicotiana benthamiana leaves, followed by feeding with (-)-sparteine, resulted in the appearance of (+)-lupanine, supporting this proposed pathway. biorxiv.orgresearchgate.net

Metabolic Engineering and Biotechnological Production Research

The variable price and limited availability of (-)-sparteine from natural sources have driven research into alternative production methods, including metabolic engineering and biotechnological approaches. nih.govbiorxiv.orgtraitsource.com

Strategies for Enhanced Production of Specific Enantiomers

Metabolic engineering strategies have focused on enhancing the production of specific sparteine enantiomers, particularly the industrially valuable (-)-sparteine. nih.gov One successful strategy has involved manipulating the metabolic pathways in lupin plants. nih.govtraitsource.com By targeting enzymes involved in the downstream metabolism of sparteine, researchers have aimed to increase its accumulation. nih.govtraitsource.com

Genetic Manipulation and Knockout Studies in Plant Models

Genetic manipulation, specifically knockout studies, in plant models like narrow-leafed lupin (Lupinus angustifolius) have proven effective in altering the alkaloid profile and enhancing (-)-sparteine production. nih.govresearchgate.netbiorxiv.orgresearchgate.nettraitsource.combiorxiv.orgpatsnap.com A knockout in the CYP71D189 gene in narrow-leafed lupin resulted in a significant alteration of the metabolic profile, with (-)-sparteine accounting for a large percentage of the total alkaloid content in the seeds. nih.govresearchgate.netbiorxiv.orgresearchgate.netbiorxiv.orgpatsnap.com In one study, (-)-sparteine accounted for 96% of the alkaloid content in the seeds of a CYP71D189 knockout mutant. nih.govresearchgate.netbiorxiv.orgresearchgate.netpatsnap.com The (-)-sparteine isolated from these mutant seeds showed high enantiomeric purity (99% enantiomeric excess). nih.govresearchgate.netbiorxiv.orgresearchgate.nettraitsource.combiorxiv.orgpatsnap.com This research demonstrates that (-)-sparteine is a precursor to most quinolizidine alkaloids in narrow-leafed lupin and highlights the potential of genetic manipulation to create plant sources enriched in specific alkaloids. nih.govresearchgate.netbiorxiv.orgresearchgate.nettraitsource.com

Data Table: Alkaloid Content in Wild-Type vs. CYP71D189 Knockout Narrow-Leafed Lupin Seeds

AlkaloidWild-Type (% of total alkaloids)CYP71D189 Knockout (% of total alkaloids)
(-)-SparteineNot detected96
(+)-LupanineHighReduced
(+)-13-hydroxylupanineHighReduced
(-)-AngustifolineHighReduced
Minor QAsPresentAltered profile

Note: Data is based on GC-MS analysis and represents a significant shift in alkaloid composition in the knockout line. nih.govresearchgate.netbiorxiv.orgresearchgate.netpatsnap.com

Synthetic Methodologies and Applications in Organic Chemistry

Total Synthesis Strategies of Sparteine (B1682161)

Over 20 total syntheses of sparteine have been reported, with many strategies focusing on forming the B and C rings through reactions such as N-alkylation via lactamization, Mannich, or Appel reactions. nih.govacs.org Efforts have been directed towards both racemic and asymmetric syntheses to provide access to this valuable alkaloid. acs.orgnih.govacs.orgresearchgate.net

Pyridine (B92270) dearomatization methodologies represent a strategy for constructing the sparteine core from readily available pyridine. A concise gram-scale synthesis of (±)-sparteine from pyridine and glutaryl chloride has been reported, employing a key interrupted dearomative cascade cyclization. This reaction between pyridine and glutaryl chloride yields a functionalized quinolizidine (B1214090) core that is subsequently elaborated to (±)-sparteine in six additional steps. This approach offers a scalable route from inexpensive commodity chemicals. acs.orgnih.govacs.orgresearchgate.netnih.gov This dearomative annulation leverages pyridine as a stable surrogate for Δ1-piperidine, a proposed intermediate in the biosynthesis of lupin alkaloids. researchgate.net

Sparteine-Sulfate as a Chiral Auxiliary and Resolving Agent

Sparteine sulfate (B86663) is widely recognized for its utility as a chiral resolving agent in enantioselective synthesis, facilitating the separation of racemic mixtures into individual enantiomers. xlherb.com Sparteine, in both its free base and sulfate forms, functions effectively as a chiral auxiliary by influencing the stereochemical outcome of reactions.

In enantioselective synthesis, sparteine, often in conjunction with organolithium reagents, is a commonly used chiral ligand. acs.orgnih.govacs.orgthieme-connect.compatsnap.comacs.orgtcichemicals.combac-lac.gc.ca The complex formed between sparteine and organolithium reagents can differentiate between enantiotopic protons or faces of prochiral substrates, leading to highly enantioselective transformations. thieme-connect.comtcichemicals.combac-lac.gc.ca Sparteine has been successfully applied in a range of asymmetric reactions, including asymmetric deprotonations, oxidations, conjugate additions, aldol (B89426) reactions, Michael additions, α-alkylation, bromination, and azidation. acs.orgthieme-connect.comtcichemicals.comillinois.edunih.govucc.ie Palladium-catalyzed oxidative kinetic resolutions of secondary alcohols have also been shown to be effective with sparteine as a ligand. tcichemicals.com

Sparteine sulfate is frequently employed as a chiral resolving agent for the separation of racemic mixtures. xlherb.com The ability of sparteine to form diastereomeric salts or inclusion complexes with racemic compounds allows for their physical separation based on differences in properties such as solubility. Sparteine has been used in the resolution of acetylinic alcohols through the formation of inclusion complexes. psu.edu The principle behind this application involves the formation of temporary diastereomers, which can then be separated by techniques like crystallization, enabling the isolation of individual enantiomers. rsc.org

Complexation Chemistry and Catalytic Applications

The complexation chemistry of sparteine is fundamental to its catalytic applications in organic synthesis. Sparteine's cage-like structure positions its nitrogen lone pairs inward, facilitating η²-coordination to various metals. acs.orgnih.govacs.org This coordination ability is particularly important in its interactions with organolithium reagents, where it forms configurationally stable complexes that are crucial for enantioselective lithiation reactions. acs.orgnih.govacs.orgthieme-connect.combac-lac.gc.ca

Sparteine and its metal complexes serve as chiral catalysts or ligands in a variety of asymmetric transformations. Complexes with metals such as lithium, palladium, copper, cobalt, nickel, titanium, and zinc chloride have been utilized. researchgate.nettcichemicals.comncats.io These complexes have demonstrated catalytic activity in reactions including asymmetric aldol reactions, Sonogashira-type couplings, Henry reactions, oxidative kinetic resolutions of secondary alcohols, Michael additions, and Wacker cyclization of allylphenol. researchgate.nettcichemicals.com For instance, copper(II) complexes of sparteine have been synthesized and characterized, highlighting the potential for sparteine to act as a ligand in metal-catalyzed reactions. tandfonline.comacs.org While many applications have historically required stoichiometric amounts of sparteine, research is ongoing to develop catalytic versions of these reactions. researchgate.net

Formation of Sparteine-Metal Complexes (e.g., with Organolithium Reagents, Copper(II))

(-)-Sparteine (B7772259) is frequently employed in conjunction with organolithium reagents, forming chiral complexes that function as efficient chiral bases or nucleophiles. psu.edutcichemicals.com These complexes are central to many sparteine-mediated asymmetric transformations. The interaction between sparteine and organolithium reagents can lead to the formation of specific complexes that dictate the stereochemical pathway of a reaction. chemtube3d.comscispace.com

Beyond organolithium compounds, (-)-sparteine has also been successfully used in combination with other metals, including magnesium, copper, palladium, and zinc. researchgate.netpsu.edu For instance, sparteine has been used as a ligand in asymmetric aldol additions catalyzed by TiCl₄, yielding products with high chiral selectivities. tcichemicals.com Sparteine-copper(II) complexes have also been studied, and their mass spectral properties have been investigated. acs.org The formation of a putative BINOL-Cu(II)-(-)-sparteine complex has been reported in the context of achieving a thermodynamically preferred diastereoisomer. psu.edu

Role as a Chiral Ligand in Asymmetric Transformations

The rigid structure and bidentate nature of sparteine make it a valuable chiral ligand for inducing asymmetry in a range of organic reactions. bibliotekanauki.pl It has been successfully applied in various asymmetric transformations, often leading to highly enantioenriched products. researchgate.net

Enantioselective Deprotonations

Enantioselective deprotonation of prochiral carbons using chiral bases formed from organolithium reagents and (-)-sparteine is a well-established strategy in asymmetric synthesis. chemtube3d.comscispace.comacs.orgthieme-connect.comthieme-connect.comacs.orgnih.gov This process generates enantioenriched organolithium intermediates that can subsequently react with electrophiles to yield chiral products. chemtube3d.comacs.orgthieme-connect.com

Research has demonstrated the effectiveness of s-BuLi/(-)-sparteine complexes for the asymmetric deprotonation of various substrates, including N-Boc-pyrrolidines and N-Boc-allylamines, providing access to chiral cyclic and acyclic compounds with high enantiomeric excesses. psu.eduacs.orgthieme-connect.comthieme-connect.com The mechanism often involves the formation of a complex between the substrate and the organolithium/sparteine chiral base, followed by stereoselective proton abstraction. chemtube3d.comscispace.comacs.org Computational studies have provided insights into the transition states and factors influencing the enantioselectivity of these deprotonations, highlighting the role of substrate conformation. nih.gov

For example, the asymmetric deprotonation of N-Boc pyrrolidine (B122466) using s-BuLi and (-)-sparteine has been shown to yield (S)-2-aryl-Boc-pyrrolidines with high enantiomeric excesses. acs.org The enantioselectivity is determined by the preferential deprotonation of one of the enantiotopic protons by the chiral organolithium complex. acs.org

Asymmetric Substitutions

(-)-Sparteine has also been instrumental in achieving asymmetric substitutions, particularly in lithiation-substitution sequences. acs.orgacs.orgacs.org In these reactions, (-)-sparteine can influence the stereochemical outcome even after the deprotonation step, through mechanisms such as dynamic kinetic resolution or dynamic thermodynamic resolution. acs.org

Studies on the (-)-sparteine mediated lithiation-substitution of laterally lithiated intermediates derived from amides have shown that highly enantioenriched substitution products can be obtained. acs.org The choice of reaction protocol can allow access to either enantiomer of the product with high enantioenrichment using the same chiral ligand. acs.org The temperature can significantly impact the enantioselectivity of these asymmetric substitution reactions. acs.org

Asymmetric Carbometallations

Asymmetric carbometallation reactions, which involve the addition of an organometallic reagent across a carbon-carbon multiple bond, can also be mediated by chiral ligands like (-)-sparteine. thieme-connect.comgoogle.comuni-konstanz.de This approach provides a method for the enantioselective formation of new carbon-carbon bonds and the generation of chiral organometallic intermediates. google.comuni-konstanz.de

Hoppe's work in 1989 demonstrated the effectiveness of (-)-sparteine as a ligand for achieving high asymmetric induction in carbometallation reactions. uni-konstanz.de Asymmetric intramolecular carbolithiations, a type of carbometallation, have been a focus of research using (-)-sparteine. thieme-connect.comthieme-connect.com Sparteine has been used in asymmetric carbometallations of cinnamyl derivatives. thieme-connect.com

Directed Ortho-Metalations

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. When combined with a chiral ligand like (-)-sparteine, it can become a stereoselective process, leading to the formation of planar chiral or axially chiral compounds. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.netdntb.gov.ua

The utility of (-)-sparteine-mediated directed ortho-metalation has been investigated in the stereoselective preparation of planar chiral ferrocenes. researchgate.netcdnsciencepub.comcdnsciencepub.comresearchgate.netdntb.gov.ua In these reactions, a directing metalation group on the ferrocene (B1249389) substrate guides the lithiation to an ortho position, and the presence of (-)-sparteine induces asymmetry in this deprotonation step. cdnsciencepub.comresearchgate.net The reaction conditions, including the base, solvent, and the sequence of addition, are crucial for achieving high enantio- and diastereoselectivities in the products. cdnsciencepub.comresearchgate.net This methodology has allowed the synthesis of highly enantioenriched mono- and doubly functionalized ferrocene derivatives, which can serve as chiral ligands in other asymmetric catalytic reactions. cdnsciencepub.comresearchgate.net

In Vitro and Animal Model Investigations of Biological Activities

Neuropharmacological Research in Experimental Models

Sparteine (B1682161) sulfate (B86663) has been studied for its neuropharmacological effects in animal models, including its influence on seizure activity, locomotor function, and pain perception. researchgate.netresearchgate.net

Anticonvulsant Activity Studies in Seizure Models (e.g., Maximal Electro-Stimulation, Pentylenetetrazole, Pilocarpine, Kainic Acid)

Studies have explored the anticonvulsant properties of sparteine sulfate in various experimental seizure models. Evidence suggests that (-)-Sparteine (B7772259) sulfate can inhibit seizures induced by maximal electro-stimulation. researchgate.netnih.govresearchgate.net It has also been shown to delay the onset of convulsive behavior and prolong survival time in mice treated with pentylenetetrazole (PTZ). researchgate.netnih.govresearchgate.net In rats, sparteine sulfate has been observed to delay the onset of convulsive behavior and decrease the severity and mortality associated with PTZ and pilocarpine-induced seizures. researchgate.netnih.govresearchgate.netnih.gov Furthermore, sparteine sulfate has demonstrated the ability to decrease the amplitude and frequency of or block epileptiform activity induced by PTZ, pilocarpine, and kainic acid. researchgate.netnih.govresearchgate.net

Modulation of Locomotor Activity

In the central nervous system, sparteine has been reported to reduce locomotor activity in animal models. researchgate.netresearchgate.netnih.govdaneshyari.comulisboa.pt

Analgesic Effects in Animal Models

Sparteine has been noted to possess light or moderate analgesic effects in animal models. researchgate.netresearchgate.netnih.govacs.org

Mechanistic Studies on Neuronal Hyperexcitability (e.g., Muscarinic Acetylcholine (B1216132) Receptor Activation, Calcium Ion Modulation)

Investigations into the mechanisms underlying sparteine's effects on neuronal hyperexcitability suggest several possibilities. One probable mechanism involves the activation of the M2 and M4 subtypes of muscarinic acetylcholine receptors (mAChRs), which may contribute to its anticonvulsant effects. researchgate.netnih.govresearchgate.net Activation of M4 receptors, specifically, may inhibit acetylcholine release and facilitate subsequent GABA release. researchgate.net Studies in neonatal rats have shown that sparteine administration can cause neuronal damage in the cerebral motor cortex, accompanied by transient changes in the expression of m1-m4 mAChR subunits. This effect was prevented by pretreatment with atropine, suggesting mediation through mAChRs. nih.govresearchgate.net

Sparteine is also described as a sodium channel blocker, a mechanism relevant to its classification as a class 1a antiarrhythmic agent, which could also impact neuronal excitability. selleckchem.comdrugbank.compatsnap.comtargetmol.comtargetmol.com Additionally, sparteine is a plant alkaloid that may chelate calcium and magnesium. nih.govdrugbank.com While some sources mention sapogenins, also found in some plant extracts, are known to modulate Ca+2 ions, a direct link specifically between sparteine sulfate and calcium ion modulation in the context of neuronal hyperexcitability is not explicitly detailed in the provided information. researchgate.net Nicotinic acetylcholine receptors, particularly α3β2 subtypes, have also been implicated, with sparteine potentially causing hyperexcitability through their activation, leading to Na+ influx, K+ efflux, and increased glutamate (B1630785) release. researchgate.nettargetmol.comnih.govtargetmol.com

Antimicrobial Activity Research in In Vitro Models

Sparteine sulfate has demonstrated antimicrobial activity in in vitro settings, particularly against Mycobacterium tuberculosis. nih.govplu.mxnih.govscielo.org.peins.gob.pe

Activity against Mycobacterium tuberculosis Strains (Susceptible, Resistant, Multidrug-Resistant)

In vitro studies have evaluated the susceptibility of various Mycobacterium tuberculosis strains to sparteine sulfate. Using an adaptation of the Microscopic-Observation Drug-Susceptibility (MODS) method, research has shown that sparteine sulfate exhibits antimicrobial action against M. tuberculosis strains. nih.govplu.mxnih.govins.gob.pe Specifically, at concentrations of 25 mM, 50 mM, and 100 mM, sparteine sulfate inhibited the development of colony-forming units in four evaluated strains: a susceptible strain (ATCC 27294), an isoniazid-resistant strain (ATCC 35822), a rifampicin-resistant strain (ATCC 35838), and a multidrug-resistant (MDR) strain (ATCC 35821). nih.govplu.mxnih.govins.gob.pe Lower concentrations (1 mM, 2.5 mM, 5 mM, and 10 mM) did not inhibit growth in these strains. nih.gov These results indicate the potential in vitro antimicrobial effect of sparteine sulfate, including against multidrug-resistant tuberculosis. nih.govplu.mxnih.govins.gob.pe

Table 1: In Vitro Activity of Sparteine Sulfate Against Mycobacterium tuberculosis Strains

M. tuberculosis Strain TypeATCC Strain NumberGrowth Inhibition at 1-10 mMGrowth Inhibition at 25-100 mM
SusceptibleATCC 27294NoYes
Isoniazid-ResistantATCC 35822NoYes
Rifampicin-ResistantATCC 35838NoYes
Multidrug-Resistant (MDR)ATCC 35821NoYes

Data based on research evaluating sparteine sulfate susceptibility using the MODS method. nih.govplu.mxnih.govins.gob.pe

Bacteriostatic Mechanisms in Mycobacterium Genus

Sparteine, a quinolizidine (B1214090) alkaloid, has demonstrated bacteriostatic activity against the genus Mycobacterium. Research has specifically evaluated the antimicrobial activity of sparteine sulfate against Mycobacterium tuberculosis strains, including those resistant to standard treatments. An in vitro study utilizing an adaptation of the Microscopic-Observation Drug-Susceptibility (MODS) method investigated the effect of sparteine sulfate on the growth of four M. tuberculosis ATCC strains: a susceptible strain (H37Rv), an isoniazid-resistant strain, a rifampicin-resistant strain, and a multidrug-resistant (MDR) strain. scielo.org.penih.govplu.mxnih.gov

The results indicated that at concentrations of 25, 50, and 100 mM, sparteine sulfate prevented the development of colony-forming units in all four evaluated strains. scielo.org.penih.govplu.mxnih.gov This suggests a potential in vitro antimicrobial effect of sparteine sulfate against multidrug-resistant tuberculosis. scielo.org.penih.govplu.mx The mechanism of action of sparteine on M. tuberculosis requires further study. scielo.org.penih.gov Given its chemical structure as a quinolizidine alkaloid, its action could potentially be related to that of quinolones, which inhibit bacterial DNA replication by blocking the ligase domain of DNA gyrase. scielo.org.penih.gov

Data on the in vitro activity of sparteine sulfate against M. tuberculosis strains:

M. tuberculosis Strain (ATCC)Resistance ProfileSparteine Sulfate Concentration (mM)Colony Formation
H37Rv (ATCC 27294)Susceptible25, 50, 100No development
ATCC 35822Isoniazid-resistant25, 50, 100No development
ATCC 35838Rifampicin-resistant25, 50, 100No development
ATCC 35821Multidrug-resistant (MDR)25, 50, 100No development

Immunomodulatory Investigations in Cellular Models

Sparteine sulfate has been investigated for its potential immunomodulatory effects, particularly concerning the induction and modulation of T cell responses in in vitro cellular models.

Induction of Regulatory T Cells (Tregs) from Peripheral Blood Mononuclear Cells

Studies have explored the ability of sparteine sulfate to induce regulatory T cells (Tregs) from human peripheral blood mononuclear cells (PBMCs) in vitro. Regulatory T cells are crucial for regulating inflammatory responses. mdpi.comnih.govnih.gov Research indicates that sparteine sulfate can induce an increase in T cells exhibiting a Treg profile. mdpi.com This induction has been observed in both naïve and activated human PBMCs. mdpi.comnih.gov

Modulation of Transcription Factors (e.g., FoxP3) and Cytokine Expression (e.g., IL-10, TGF-β)

Sparteine sulfate has been shown to influence the expression of key transcription factors and cytokines associated with Treg function. In vitro studies using human PBMCs have demonstrated that sparteine sulfate can upregulate the expression of the transcription factor FoxP3. mdpi.comnih.govnih.gov FoxP3 is a crucial marker and regulator of Treg development and function. nih.govresearchgate.net

Furthermore, sparteine sulfate has been observed to increase the expression of mRNA for the anti-inflammatory cytokines Interleukin-10 (IL-10) and Transforming Growth Factor-beta (TGF-β) in human PBMCs. mdpi.comnih.govnih.govresearchgate.net This effect was noted in both resting and activated PBMCs, although to a lesser extent in activated cells. nih.gov The secretion of IL-10 and TGF-β by cultured cells treated with sparteine sulfate has also been assessed. nih.govnih.gov

Data on the effect of Sparteine Sulfate (SS) on FoxP3, IL-10, and TGF-β mRNA expression in human PBMCs:

Treatment (5 days)Cell Activation StatusFold Difference in FoxP3 mRNA ExpressionFold Difference in IL-10 mRNA ExpressionFold Difference in TGF-β mRNA ExpressionStatistical Significance (vs Control)
SS (5 µM)UnstimulatedIncreasedIncreasedIncreasedSignificant for TGF-β nih.gov
SS (5 µM)ConA-activatedSlight increaseSlight increaseSlight increaseNot statistically significant nih.gov
TGF-β (10 ng/mL)UnstimulatedIncreasedIncreasedIncreasedSignificant for FoxP3, IL-10 nih.gov
TGF-β (10 ng/mL)ConA-activatedIncreasedIncreasedIncreasedSignificant for FoxP3, IL-10, TGF-β researchgate.net

Note: Data is representative and based on reported fold differences and statistical significance in the cited studies. Specific fold change values may vary between experiments.

Suppression of Effector T Cell Responses

Beyond inducing Tregs, sparteine sulfate has shown the ability to suppress the effect of effector T cells in vitro. mdpi.comnih.gov In allogeneic mixed lymphocyte reactions (MLR), which measure T cell-mediated immune responses, sparteine sulfate caused a significant reduction in the stimulation index. nih.govnih.gov This observed reduction in response in the MLR assay could be attributed to sparteine sulfate's ability to increase Treg cells in vitro, even from naïve cells. mdpi.com Regulatory T cells are known to suppress the activation and function of effector T cells. nih.gov

Research on Specific Physiological Systems in Experimental Models

Effects on Myometrial Contractility (In Vitro Studies)

Sparteine sulfate has been investigated for its effects on myometrial contractility in in vitro experimental models. Studies using isolated uterine segments from pregnant rats have shown that sparteine sulfate can induce contractions. nih.govnih.gov

Research suggests that the mechanism of sparteine sulfate action on uterine contractility may be mediated through a prostaglandin (B15479496) F system. nih.gov In vitro experiments demonstrated that indomethacin (B1671933), an inhibitor of prostaglandin synthetase, reduced sparteine-induced contractions of isolated uterine segments from pregnant rats at concentrations of 1, 5, and 10 x 10-6 g/ml. nih.gov In contrast, indomethacin did not reduce contractions induced by prostaglandin F2alpha and acetylcholine. nih.gov Furthermore, sparteine increased the prostaglandin F content of both the blood and uterine tissue in pregnant rats, an increase that was significantly reduced by indomethacin administration. nih.gov

Cardiovascular Mechanisms in Animal Models (e.g., Sodium Channel Blockade)

Sparteine has demonstrated effects on the cardiovascular system in animal models. It is classified as a class 1a antiarrhythmic agent and has been observed to exhibit antiarrhythmic activity patsnap.comresearchgate.net. Studies have indicated that sparteine can reduce the incidence of ventricular tachycardia and fibrillation, as well as decrease heart rate and blood pressure in animal models researchgate.net.

A key mechanism underlying sparteine's cardiovascular effects is its action as a sodium channel blocker nih.govpatsnap.comtargetmol.com. By blocking sodium channels in the cardiac cell membrane, sparteine can stabilize the membrane, reduce excitability, and prolong the action potential of cardiac cells patsnap.com. This modulation of electrical activity helps to normalize heart rhythm patsnap.com.

Research using rat myocytes has characterized the effects of sparteine on cardiac ion channels. Sparteine produced a concentration-dependent reduction in sodium current researchgate.net. It also induced hyperpolarizing shifts in sodium channel inactivation researchgate.net. Furthermore, sparteine demonstrated a concentration-dependent block of the sustained plateau potassium current and increased the rate of decay of the transient outward potassium current researchgate.net. These findings suggest that sparteine's sodium and potassium channel blocking properties likely contribute to its antiarrhythmic actions in models of electrical and ischemic arrhythmias researchgate.net.

In studies investigating sparteine intoxication in anesthetized rats, a prominent cardiovascular effect observed was strong bradycardia nih.gov. While heart rate decreased significantly, arterial blood pressure, cardiac output, and peripheral resistance showed only slight decreases, and stroke volume even increased nih.gov.

Pancreatic Secretion Studies (e.g., Insulin (B600854) and Glucagon) and Hypoglycemic Potential

Sparteine has been investigated for its effects on pancreatic secretion, specifically its influence on insulin and glucagon (B607659) release, and its potential hypoglycemic effects researchgate.net. In vitro studies using isolated rat islets have shown that quinolizidine alkaloids from Lupinus, including sparteine, can have secretagogue effects on pancreatic islets isciii.esiniap.gob.ec.

Studies in non-diabetic and streptozotocin-induced diabetic rats have examined the hypoglycemic effects of quinolizidine alkaloids. Sparteine itself has shown hypoglycemic effects comparable to glibenclamide in diabetic rats researchgate.net. Research in non-insulin dependent (Type II) diabetic subjects demonstrated that intravenous administration of sparteine sulfate increased plasma insulin concentrations and decreased plasma glucose levels isciii.esiniap.gob.ecresearchgate.net. This hypoglycemic effect was evident even with elevated plasma glucose and was potentiated by simultaneous arginine infusion researchgate.net.

The mechanism by which sparteine influences insulin secretion has been explored in mouse islets. In the presence of a non-stimulatory glucose concentration (3 mM), sparteine decreased the rate of 86Rb+ efflux from islet cells, depolarized the beta-cell membrane, induced glucose-like electrical activity, and stimulated insulin release researchgate.net. This increase in insulin release was observed across a range of glucose concentrations (3-20 mM) and was most pronounced at 10 mM glucose researchgate.net. The effect was detectable at 0.02 mM sparteine and maximal at 0.5 mM researchgate.net. These findings suggest that sparteine sulfate enhances beta-cell secretion, leading to a reduction in plasma glucose concentration researchgate.net.

In addition to insulin, sparteine sulfate has also been shown to influence glucagon secretion. In studies in normal human subjects, sparteine sulfate infusion increased basal plasma insulin and lowered plasma glucose nih.gov. When an intravenous glucose tolerance test was performed during sparteine infusion, the total insulin AUC was significantly larger, plasma glucose levels were lower, and improved glucose utilization was observed nih.gov. In the presence of arginine, sparteine sulfate stimulated both beta and alpha cells, increasing both total insulin and total glucagon AUCs nih.gov. Thus, sparteine sulfate increased both basal and nutrient-induced insulin and glucagon secretion in normal human subjects nih.gov.

Data from Pancreatic Secretion Studies:

Study PopulationTreatmentObserved Effect on InsulinObserved Effect on GlucagonObserved Effect on GlucoseReference
Isolated rat islets (in vitro)Quinolizidine alkaloidsSecretagogue effectNot specifiedNot applicable isciii.esiniap.gob.ec
Diabetic rats (in vivo)Sparteine (8.6 mg/kg, i.p.)Not significant increaseNot specifiedLowered blood glucose researchgate.net
Non-diabetic rats (in vivo)2-thionosparteine (8.6 mg/kg)IncreaseNot specifiedNot specified researchgate.net
Mouse islets (in vitro)Sparteine (0.02-1 mM)Stimulated releaseNot specifiedNot applicable researchgate.net
Type II diabetic subjects (i.v.)Sparteine sulfateIncreased plasma insulinNot specifiedDecreased plasma glucose isciii.esiniap.gob.ecresearchgate.net
Normal human subjects (i.v.)Sparteine sulfateIncreased basal and nutrient-induced secretionIncreased basal and nutrient-induced secretionLowered plasma glucose nih.gov
Normal human subjects (i.v.)Sparteine sulfate + ArginineIncreased total insulin AUCIncreased total glucagon AUCNot specified nih.gov

Investigations into Anti-inflammatory and Antioxidant Mechanisms

Research has explored the potential anti-inflammatory and antioxidant properties of sparteine and related compounds. Sparteine has been reported to have anti-inflammatory activity ulisboa.ptacs.org.

In vitro studies have investigated the potential of sparteine sulfate as an anti-inflammatory agent. One study demonstrated that sparteine sulfate was able to increase the expression of the transcription factor FoxP3 in in vitro grown human mononuclear cells mdpi.com. FoxP3 is a key marker for regulatory T cells (Tregs), which play a crucial role in regulating inflammatory responses mdpi.com. The study showed that sparteine sulfate could induce naive peripheral blood mononuclear cells (PBMCs) to differentiate into a T regulatory phenotype that produces anti-inflammatory cytokines mdpi.com. This suggests that sparteine sulfate may have potential as an anti-inflammatory agent by inducing Tregs mdpi.com.

While the search results mention the antioxidant activities of plant extracts containing alkaloids and other phytochemicals, and discuss general mechanisms of antioxidants like scavenging free radicals and modulating antioxidant enzymes mdpi.comclujveterinaryjournal.roarabjchem.org, specific detailed research findings focusing solely on the antioxidant mechanisms of sparteine sulfate in in vitro or animal models were not prominently found within the provided snippets. Some studies mention sparteine in the context of phytochemical analysis of plants with antioxidant properties arabjchem.org, but the direct antioxidant mechanism of sparteine sulfate itself is not detailed. Research on other plant extracts has shown effects on antioxidant enzymes like SOD, GSH-Px, and CAT in animal models mdpi.commdpi.com.

Metabolic Research and Enzyme Interaction Studies

Oxidative Metabolism Pathways of Sparteine (B1682161) in Experimental Systems

The oxidative metabolism of sparteine in experimental systems, including human liver preparations and rat models, involves the formation of several metabolites. The primary metabolic reactions are catalyzed by cytochrome P450 enzymes.

Role of Cytochrome P450 Isoforms (e.g., CYP2D6)

A substantial body of evidence indicates that the cytochrome P450 2D6 (CYP2D6) isoform plays a central role in the oxidative metabolism of sparteine. nih.govajol.infonih.govnih.govresearchgate.net CYP2D6 is a key enzyme in the biotransformation of numerous drugs and is known for its significant genetic polymorphism. ajol.inforesearchgate.netresearchgate.netannualreviews.orgmedcraveonline.com Studies using human liver microsomes have demonstrated that CYP2D6 is largely responsible for sparteine oxidation. nih.govnih.govnih.gov The metabolism of sparteine is considered a probe reaction for assessing CYP2D6 activity and phenotyping individuals as extensive or poor metabolizers. researchgate.netnih.govtandfonline.com

In vitro studies using human liver preparations have shown that the oxidation of sparteine is catalyzed by a single species of cytochrome P450, which genetic evidence suggests is CYP2D6. nih.gov The impaired metabolism of sparteine in poor metabolizers is linked to a deficiency in the CYP2D6 enzyme. ajol.infonih.govnih.gov

Identification of Dehydrometabolites and Hydroxysparteine

The oxidative metabolism of sparteine leads to the formation of several metabolites, including dehydrometabolites and hydroxylated forms. The major metabolites identified are 2-dehydrosparteine and 5-dehydrosparteine. nih.govtandfonline.comcapes.gov.br

Research in rats has also identified 2,3-didehydrosparteine (B1231958) as a major metabolite, which exists as the carbinolamine (2S)-hydroxysparteine in aqueous solution at neutral pH. nih.gov Other studies in mammals have reported the formation of an N-oxide which undergoes dehydration to delta 2 and delta 5-dehydrosparteine. nih.gov Additionally, 13-hydroxysparteine and 14-hydroxysparteine have been identified as human metabolites of sparteine. nih.govnih.gov

Interactive Data Table: Key Sparteine Metabolites

Metabolite NameTypeOccurrence (Species/System)Notes
2-DehydrosparteineDehydrometaboliteHumanMajor metabolite
5-DehydrosparteineDehydrometaboliteHumanMajor metabolite
2,3-DidehydrosparteineDehydrometaboliteRatExists as (2S)-hydroxysparteine in aqueous solution at neutral pH. nih.gov
(2S)-HydroxysparteineHydroxylated/CarbinolamineRatForm of 2,3-didehydrosparteine in aqueous solution. nih.gov
13-HydroxysparteineHydroxylatedHumanKnown human metabolite. nih.govnih.gov
14-HydroxysparteineHydroxylatedHumanKnown human metabolite. nih.govnih.gov
Sparteine N-oxideN-oxideMammalsUndergoes dehydration to dehydrosparteines. nih.gov
Lupanine (B156748)OxidizedRatFormed in vivo in rats. nih.gov

Competitive Inhibition Studies of Sparteine Oxidation

Competitive inhibition studies have been crucial in identifying drugs and chemical entities that interact with the enzyme(s) responsible for sparteine oxidation, primarily CYP2D6. These studies provide insights into potential drug-drug interactions at the metabolic level.

Inhibition by Other Drugs and Chemical Entities (In Vitro Models)

Numerous drugs and alkaloids have been tested for their ability to inhibit sparteine oxidation in in vitro systems, such as human liver microsomes. Competitive inhibition of sparteine oxidation by a drug suggests that the drug can occupy the same enzymatic site as sparteine, potentially indicating that the competing drug is also metabolized at that site or acts as an inhibitor. nih.gov

Studies have shown that various beta-adrenoceptor antagonists and other cardiovascular drugs, including alprenolol, metoprolol, oxprenolol, propranolol, timolol, pindolol, lidocaine, mexiletine, tolazoline, quinine (B1679958), quinidine (B1679956), cinchonine, and cinchonidine, competitively inhibit sparteine oxidation in human liver. nih.gov In contrast, hexamethonium, ouabain, caffeine, and isoproterenol (B85558) showed no inhibitory effect on this reaction. nih.gov

Further in vitro inhibition studies using human liver preparations screened a wide range of compounds. Out of 64 drugs and alkaloids tested, 40 inhibited sparteine oxidation, with many showing potent inhibition. nih.gov This contrasts with mephenytoin (B154092) p-hydroxylation, another cytochrome P-450 catalyzed activity, which was weakly inhibited by only 24 of the tested compounds. nih.gov These findings support the idea that sparteine metabolism is subject to interaction with a broad spectrum of compounds.

The competitive interaction between debrisoquine (B72478) and sparteine metabolism in human liver microsomes further supports that the same form of cytochrome P450 is responsible for their biotransformation. cdnsciencepub.comcdnsciencepub.com

Stereoselective Aspects of Enzyme Inhibition

Stereoselectivity plays a role in the enzyme inhibition of sparteine oxidation. For instance, a notable stereoselective inhibition has been observed between quinine and quinidine, with quinidine showing significantly more potent inhibition (Ki = 0.06 µM) compared to quinine (Ki = 15 µM) on sparteine oxidation in human liver. nih.gov This highlights the enzyme's ability to differentiate between stereoisomers.

Studies in rats investigating the metabolism of (-)-sparteine (B7772259) and (+)-sparteine (pachycarpine) demonstrated that while both enantiomers are metabolized by the same cytochrome P450 isozyme in rat liver microsomes, this enzyme exhibits marked substrate and product stereoselectivity. nih.gov The formation of 2,3-didehydrosparteine from (-)-sparteine proceeds via stereospecific abstraction of the axial 2 beta hydrogen atom. nih.govnih.gov

Genetic Variation in Sparteine Metabolism and Enzymatic Activity

The metabolism of sparteine exhibits a well-characterized genetic polymorphism in human populations. This polymorphism leads to distinct subgroups with varying capacities to metabolize sparteine. medcraveonline.comnih.govtandfonline.com

Two primary phenotypes are observed: extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govtandfonline.com The PM phenotype is characterized by a severely impaired capacity to metabolize sparteine and other drugs that are substrates for the same enzyme. ajol.infonih.govnih.gov The frequency of the PM phenotype varies among populations, ranging from 2.3% to 9% in Caucasian and Japanese populations. nih.govtandfonline.com

The genetic basis for this polymorphism lies in variations in the CYP2D6 gene. nih.govresearchgate.netannualreviews.orgnih.gov Poor metabolizers are typically homozygous for autosomal recessive alleles of the CYP2D6 gene that result in decreased or absent enzyme activity. annualreviews.orgnih.govtandfonline.com These "loss of function" alleles can arise from various mutations, including gene deletions or mutations affecting splicing or enzyme function. nih.govannualreviews.orgnih.govpharmgkb.org Conversely, "ultrarapid" metabolizers can have duplication or amplification of active CYP2D6 genes. researchgate.netannualreviews.org Intermediate metabolizers often carry one functional allele and one reduced-function allele, or two reduced-function alleles. researchgate.netannualreviews.org

The difference in oxidative capacity between EMs and PMs is more likely due to a variant isozyme with defective catalytic properties rather than a decreased amount of the enzyme. nih.govtandfonline.com Studies using human liver microsomes from EM and PM subjects have shown a significant difference in the Michaelis constant (Km) for the formation of 2-dehydrosparteine, with a more than 40-fold difference observed, while maximum reaction velocity (Vmax) values were similar. nih.govtandfonline.com

The genetic polymorphism of sparteine metabolism is closely linked to that of debrisoquine metabolism, and individuals who are poor metabolizers of debrisoquine are also typically poor metabolizers of sparteine, and vice versa. nih.govmedcraveonline.comug.edu.gh This co-inheritance provided early evidence that the metabolism of both drugs is controlled by the same genetic locus, later identified as the CYP2D6 gene. nih.govmedcraveonline.com

Table: Sparteine Metabolizer Phenotypes and Associated Genotypes

PhenotypeDescriptionCYP2D6 GenotypeSparteine Metabolism Rate
Extensive Metabolizer (EM)Normal metabolic capacityTypically carries two functional alleles. researchgate.netNormal
Intermediate Metabolizer (IM)Reduced metabolic capacityOften heterozygous or carries alleles with moderately decreased function. researchgate.netannualreviews.orgReduced
Poor Metabolizer (PM)Severely impaired or absent metabolic capacityHomozygous for "loss of function" alleles. annualreviews.orgnih.govtandfonline.comSeverely Reduced/Absent
Ultrarapid Metabolizer (UM)Increased metabolic capacityDuplication or amplification of active alleles. researchgate.netannualreviews.orgIncreased

Structure Activity Relationship Sar and Computational Chemistry Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling has been employed to establish mathematical relationships between the structural properties of quinolizidine (B1214090) alkaloids, including the sparteine (B1682161) type, and their observed biological activities. This approach allows for the prediction of activity based on molecular descriptors.

Predictive Modeling of Biological Activities

QSAR analysis has been utilized in the study of quinolizidine alkaloids to predict biological activities such as cytotoxicity. By correlating structural parameters with experimental results, predictive models can be developed to estimate the potential activity of novel or untested sparteine derivatives. flybase.org

Rationalization of Mechanisms of Action

Computational studies, including those that can inform QSAR models, aid in rationalizing the mechanisms of action of sparteine-sulfate. For instance, computational models have been used to elucidate the key interactions and mechanistic steps involved in reactions catalyzed by (-)-sparteine-Pd(II) complexes, providing insights into how the sparteine structure facilitates these chemical transformations. nih.govnih.govwikipedia.org The known mechanism of sparteine as a sodium channel blocker also provides a basis for understanding its antiarrhythmic and anticonvulsant effects at a molecular level. ctdbase.orgselleckchem.comscbt.comcenmed.com

Conformational Analysis and its Correlation with Biological Effects

The conformational flexibility of the quinolizidine ring system within sparteine is a critical factor influencing its biological interactions. Conformational analysis studies are essential for understanding the preferred three-dimensional arrangements of the molecule and how these conformations relate to its activity. flybase.org

Sparteine alkaloids can exist in different conformations, primarily involving boat and chair forms of the constituent rings. The conformational equilibrium can be shifted depending on the specific alkaloid and its environment.

Influence of Boat and Chair Conformations on Activity

Specific conformations of sparteine-type alkaloids have been correlated with particular biological effects. For example, investigations into the relationship between the taste and structure of bis-quinolizidine alkaloids have indicated that the bitter taste associated with sparteine-type alkaloids is primarily stimulated by molecules adopting the boat conformation. This finding, supported by computer analysis and sensory tests, highlights the direct link between molecular conformation and the interaction with taste receptors. The knowledge of alkaloid conformation is considered very important for understanding receptor-ligand interactions.

Molecular Docking and Ligand-Enzyme Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand, such as this compound or its derivatives, to a biological target, such as a protein or enzyme. These studies provide insights into the nature of ligand-receptor interactions at the atomic level.

Molecular docking studies have been applied to investigate the potential interactions of alkaloids with various biological targets. For instance, molecular docking has been used to evaluate the anti-HIV potential of alkaloids by studying their binding to the active sites of HIV enzymes like protease, integrase, and non-nucleoside reverse transcriptase (NNRT). Furthermore, docking studies have suggested that certain sparteine derivatives exhibiting positive inotropic activity may target the sigma-1 receptor, a protein implicated in cardiac function. These computational approaches help to propose potential molecular targets and rationalize the observed biological effects based on predicted binding modes and affinities.

Stereochemical Influences on Molecular Interactions and Activity

Sparteine is a chiral molecule with defined stereocenters, and its stereochemistry plays a crucial role in its biological activity and interactions. The specific spatial arrangement of atoms in sparteine and its isomers dictates how they are recognized by and interact with biological molecules, including receptors and enzymes.

The importance of precise stereochemistry for the biological activity of quinolizidine alkaloids has been recognized. The existence of different stereoisomers, such as (-)-sparteine (B7772259) and (+)-sparteine, can lead to distinct pharmacological profiles. For example, (+)-sparteine has been identified as a ganglionic blocking agent that competitively blocks nicotinic acetylcholine (B1216132) receptors in neurons.

Advanced Analytical Methodologies for Sparteine Sulfate Research

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the means to separate sparteine (B1682161) from other components in a sample. When coupled with highly sensitive detectors, it allows for precise quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For sparteine analysis, derivatization is often not required due to its inherent volatility. The sample is introduced into a heated inlet, vaporized, and carried by an inert gas through a capillary column. The column, typically coated with a non-polar or medium-polarity stationary phase, separates compounds based on their boiling points and interactions with the phase. As components elute from the column, they enter the mass spectrometer, which ionizes, separates, and detects the ions based on their mass-to-charge ratio, providing both qualitative identification and quantitative data.

GC-MS methods have been developed for the sensitive detection of sparteine and its metabolites in various biological matrices. nih.gov The use of selected ion monitoring (SIM) mode enhances sensitivity and selectivity by focusing the detector on specific ions characteristic of sparteine, allowing for detection at low concentrations. frontiersin.org The combination of retention time from the GC and the mass spectrum from the MS provides a high degree of confidence in compound identification. nih.gov

Table 1: Representative GC-MS Parameters for Sparteine Analysis

Parameter Typical Setting Purpose
Column HP-5MS (or equivalent) capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) Separation of analytes based on volatility and polarity. frontiersin.orgnih.gov
Carrier Gas Helium Inert gas to carry the sample through the column. frontiersin.org
Inlet Temperature 250 °C Ensures rapid vaporization of the sample. frontiersin.org
Oven Program Initial temp 150°C, ramped to 250-300°C Controls the separation by managing analyte volatility. frontiersin.org
Ionization Mode Electron Ionization (EI) Standard hard ionization technique that produces repeatable fragmentation patterns.
MS Detection Selected Ion Monitoring (SIM) or Full Scan SIM for high sensitivity quantification; Full Scan for identification. frontiersin.org

| Monitored Ions (m/z) | 234 (Molecular Ion), 137, 98 | Specific fragments used for identification and quantification of sparteine. |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a premier analytical tool for quantifying non-volatile compounds like sparteine sulfate (B86663) in complex mixtures with exceptional sensitivity and specificity. youtube.com The technique separates analytes in a liquid phase using a high-pressure pump to pass the sample through a column packed with a stationary phase. For sparteine, reversed-phase columns are common. nih.gov The eluent from the HPLC is directed into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is a soft ionization technique suitable for polar and thermally labile molecules. iu.edu

Tandem mass spectrometry (MS/MS) adds another layer of selectivity. A precursor ion corresponding to sparteine (m/z 235 [M+H]⁺) is selected, fragmented, and specific product ions are monitored. researchgate.net This process, known as multiple reaction monitoring (MRM), significantly reduces matrix interference and allows for very low limits of quantification (LOQ). nih.govmdpi.com Methods have been validated for sparteine quantification in matrices such as animal-derived foods and lupin seeds, achieving LOQs in the low µg/kg range. researchgate.net

Table 2: Typical HPLC-MS/MS Method Parameters for Sparteine Quantification

Parameter Typical Setting Research Finding
HPLC Column ACE Excel 2 C18-PFP (10 cm × 2.1 mm, 2 µm) Provided satisfactory chromatographic profile for sparteine. nih.gov
Mobile Phase A: Water with 0.1% Heptafluorobutyric acid (HFBA)B: Acetonitrile:Methanol (B129727) (50:50) with 0.1% HFBA HFBA improved peak shape and ionization yield for sparteine. nih.gov
Flow Rate 0.300 mL/min Standard flow rate for the specified column dimensions. nih.gov
Ionization Source Heated Electrospray Ionization (ESI), Positive Mode ESI is effective for ionizing alkaloids like sparteine. nih.gov
MS/MS Transition Precursor Ion (Q1): m/z 235Product Ions (Q3): e.g., m/z 137, 98 Specific and most intense fragments selected for quantification and qualification. nih.gov
Limit of Quantification (LOQ) 1–5 µg/kg in animal tissues Demonstrates high sensitivity of the method. researchgate.net

| Recovery | 73–104% | Indicates high method accuracy and efficiency. researchgate.net |

High-Performance Liquid Chromatography-Ultraviolet-Fluorescence Detection (HPLC-UV-FLD)

High-Performance Liquid Chromatography coupled with Ultraviolet (UV) or Fluorescence Detection (FLD) offers a more accessible alternative to MS detection for quantitative analysis. exlibrisgroup.comnih.gov HPLC with UV detection relies on a compound's ability to absorb light at a specific wavelength. While functional, it can sometimes lack the sensitivity and selectivity required for trace analysis in complex matrices. mdpi.com

Fluorescence detection, however, provides significantly higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. mdpi.com Sparteine itself is not natively fluorescent. Therefore, its analysis by HPLC-FLD necessitates a pre-column or post-column derivatization step, where a fluorescent tag is chemically attached to the sparteine molecule. This process enhances detection, allowing for quantification at very low concentrations. nih.gov The choice of derivatizing agent and the optimization of reaction conditions are critical for method success. The detector is set to a specific excitation wavelength that the fluorophore absorbs and an emission wavelength that it emits, minimizing interference from non-fluorescent matrix components. nih.govnih.gov

Table 3: Conceptual HPLC-FLD Method for Sparteine (requiring derivatization)

Parameter Description
Derivatization Pre-column reaction with a fluorescent tagging agent (e.g., Dansyl chloride, NBD-F).
HPLC Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm). nih.gov
Mobile Phase Isocratic or gradient elution with Acetonitrile/Methanol and a buffer solution.
Excitation Wavelength (λex) Dependent on the chosen fluorescent derivative.
Emission Wavelength (λem) Dependent on the chosen fluorescent derivative.
Advantage High sensitivity and selectivity; more cost-effective than MS. mdpi.com

| Limitation | Requires an additional, optimized derivatization step for non-fluorescent sparteine. |

Chiral Analytical Methods for Enantiomeric Purity Determination

Sparteine is a chiral molecule, existing as enantiomers, most notably (-)-sparteine (B7772259) and (+)-sparteine. rsc.org Since enantiomers can have different biological activities, methods to separate and quantify them are crucial. nih.gov Chiral chromatography is the primary technique used for this purpose, employing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. youtube.com

Chiral Gas Chromatography-Mass Spectrometry

Chiral GC-MS allows for the simultaneous separation and quantification of sparteine enantiomers. This is achieved by using a capillary column coated with a chiral stationary phase (CSP). researchgate.net Cyclodextrin derivatives are common CSPs that form transient, diastereomeric inclusion complexes with the enantiomers, resulting in differential retention. gcms.cz The separated enantiomers then enter the mass spectrometer for detection and quantification.

The development of a chiral GC-MS method involves selecting a CSP that provides adequate resolution between the enantiomers. researchgate.net The temperature program must be carefully optimized, as resolution is often highly temperature-dependent. researchgate.net This technique is valuable for determining the enantiomeric ratio of sparteine in various samples, which can be important in synthetic chemistry and metabolism studies. nih.gov

Table 4: Principles of Chiral GC-MS for Sparteine Enantiomer Separation

Parameter Description
Principle Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). gcms.cz
Chiral Stationary Phase (CSP) Typically derivatized cyclodextrins (e.g., β-cyclodextrin phases). gcms.cz
Column Capillary column coated with the selected CSP.
Detection Mass Spectrometry (MS) for sensitive and specific detection of each eluting enantiomer.
Application Determination of enantiomeric excess (e.e.) or enantiomeric ratio. libretexts.org

| Key Challenge | Finding a suitable CSP and optimizing GC conditions to achieve baseline separation. |

Chiral Liquid Chromatography-Mass Spectrometry

Chiral Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly effective and widely used technique for the enantioselective analysis of non-volatile chiral compounds like sparteine sulfate. nih.gov The separation is performed on an HPLC system equipped with a chiral column. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are frequently used and show broad applicability for separating a wide range of chiral compounds, including alkaloids. nih.gov

The mobile phase composition is critical for achieving enantioseparation and must be compatible with the MS detector. nih.gov The separated enantiomers are ionized, typically by ESI, and detected by the mass spectrometer. The coupling of chiral LC with MS provides a robust, sensitive, and selective method for determining the enantiomeric purity of sparteine in complex samples like biological fluids or reaction mixtures. nih.govchromatographyonline.com

Table 5: Overview of Chiral LC-MS for Sparteine Enantiomeric Purity

Parameter Description
Separation Principle Formation of transient diastereomeric complexes between enantiomers and the CSP. youtube.com
Chiral Stationary Phase (CSP) Polysaccharide derivatives (e.g., amylose or cellulose-based) are common. nih.gov
Mobile Phase Mixtures of organic solvents (e.g., Hexane/Ethanol) or reversed-phase compatible solvents.
Detection Mass Spectrometry (MS or MS/MS) provides high sensitivity and selectivity. nih.gov
Application Enantiomeric purity determination in drug development and pharmacokinetic studies. nih.gov

| Advantage | High resolution, sensitivity, and applicability to a wide range of compounds. nih.gov |

Table 6: List of Chemical Compounds

Compound Name
Sparteine
Sparteine sulfate
(-)-sparteine
(+)-sparteine
2-dehydrosparteine
4-hydroxydebrisoquine
Acetonitrile
Dansyl chloride
Debrisoquine (B72478)
Ethanol
Heptafluorobutyric acid (HFBA)
Hexane
Methanol

Q & A

Q. What are the standard methodologies for characterizing sparteine-sulfate purity and structural integrity in synthetic preparations?

To ensure reliable characterization, researchers should employ a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : For structural confirmation and identification of stereoisomers .
  • High-Performance Liquid Chromatography (HPLC) : To quantify purity and detect impurities .
  • Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
  • Elemental Analysis : To verify sulfate content stoichiometry . Peer-reviewed studies emphasize the need for cross-validation using at least two complementary methods to address potential artifacts .

Q. How should experimental protocols for this compound synthesis be optimized to enhance reproducibility?

  • Stepwise Documentation : Detailed synthesis steps, including temperature, solvent ratios, and reaction times, must be recorded to minimize variability .
  • Batch Consistency : Use controlled crystallization conditions (e.g., cooling rates, seeding agents) to ensure uniform crystal formation .
  • Reference Standards : Compare results with certified reference materials (CRMs) from authoritative databases like NIST . Reproducibility hinges on transparent reporting of deviations and troubleshooting steps in supplementary materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across different cell lines?

Discrepancies may arise from:

  • Cell-Specific Permeability : Use permeability assays (e.g., Caco-2 monolayers) to quantify transmembrane transport efficiency .
  • Metabolic Profiling : Perform LC-MS/MS to identify cell line-specific metabolites that modulate activity .
  • Dose-Response Curves : Compare EC50 values under standardized conditions (pH, serum concentration) to isolate confounding variables . Meta-analyses of raw datasets from public repositories (e.g., ChEMBL) can contextualize outliers .

Q. How can researchers design robust in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • Sampling Protocol : Collect plasma/tissue samples at multiple time points to model absorption, distribution, and elimination kinetics .
  • Control Groups : Include cohorts for metabolite profiling (e.g., sulfate conjugation pathways) .
  • Blinding/Randomization : Mitigate bias by using automated dosing systems and blinded data analysis . Statistical power calculations must justify sample sizes, and pre-registered protocols (e.g., on Open Science Framework) enhance transparency .

Q. What computational approaches are effective in predicting this compound’s interaction with non-target proteins?

  • Molecular Dynamics (MD) Simulations : Simulate binding affinities to off-target receptors (e.g., potassium channels) using force fields like AMBER .
  • Docking Studies : Use AutoDock Vina to screen against structural databases (e.g., PDB) .
  • Machine Learning : Train models on toxicity datasets (e.g., Tox21) to predict adverse effects . Cross-validation with experimental binding assays (e.g., SPR) is critical to verify predictions .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s stability under different storage conditions?

  • Accelerated Stability Testing : Conduct stress tests (e.g., 40°C/75% RH) with HPLC monitoring to identify degradation products .
  • Excipient Screening : Evaluate stabilizers (e.g., antioxidants) via factorial design experiments .
  • Data Normalization : Report degradation rates relative to baseline purity, using ANOVA to assess significance .

Q. What statistical frameworks are appropriate for meta-analyses of this compound’s efficacy in preclinical studies?

  • Random-Effects Models : Account for heterogeneity across studies (e.g., species, dosing regimens) .
  • Sensitivity Analysis : Test robustness by excluding outliers or low-quality datasets (assessed via SYRCLE’s risk-of-bias tool) .
  • Funnel Plots : Detect publication bias by plotting effect sizes against standard errors .

Ethical and Reporting Standards

Q. How can researchers ensure compliance with ethical guidelines when using this compound in animal studies?

  • Institutional Approval : Obtain ethics committee approval and adhere to ARRIVE 2.0 guidelines for reporting .
  • Humane Endpoints : Define criteria for early euthanasia to minimize suffering .
  • Data Sharing : Deposit raw data in repositories like Figshare to facilitate replication .

Q. What are the best practices for documenting contradictory findings in this compound research?

  • Transparent Reporting : Highlight inconsistencies in the "Discussion" section, contextualizing them with methodological differences .
  • Supplementary Materials : Provide raw datasets and analysis scripts for independent verification .
  • Pre-Registration : Outline hypotheses and analysis plans before data collection to reduce HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.